n-(1-(1h-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide
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Overview
Description
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide is a compound that features both imidazole and thiophene moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring. The combination of these two heterocycles in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
Coupling Reaction: The brominated thiophene is then coupled with the imidazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) or potassium phosphate (K3PO4).
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation and Reduction: Oxidized or reduced imidazole derivatives.
Coupling Reactions: Complex heterocyclic compounds.
Scientific Research Applications
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide has various scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1-(1H-Imidazol-1-yl)ethyl)-2-bromothiophene-3-carboxamide: Similar structure but with different substitution patterns.
N-(1-(1H-Imidazol-1-yl)methyl)-3-bromothiophene-2-carboxamide: Variation in the length of the alkyl chain.
Uniqueness
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H12BrN3OS |
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Molecular Weight |
314.20 g/mol |
IUPAC Name |
3-bromo-N-(1-imidazol-1-ylpropan-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-8(6-15-4-3-13-7-15)14-11(16)10-9(12)2-5-17-10/h2-5,7-8H,6H2,1H3,(H,14,16) |
InChI Key |
VFAUCPFECCFGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
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